molecular formula C15H16O6 B14464059 Monomethacryloxyisopropyl phthalate CAS No. 65859-45-2

Monomethacryloxyisopropyl phthalate

Cat. No.: B14464059
CAS No.: 65859-45-2
M. Wt: 292.28 g/mol
InChI Key: HQYSAIKKBLWFBW-UHFFFAOYSA-N
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Description

Monomethacryloxyisopropyl phthalate (MMIPh) is a specialized phthalate ester derivative that incorporates both methacrylate and phthalate functional groups. This dual functionality enables its use in applications requiring crosslinking, such as dental resins, adhesives, and polymer coatings. MMIPh is characterized by its isopropyl ester linkage and methacryloxy group, which contribute to its reactivity and plasticizing properties.

Properties

CAS No.

65859-45-2

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

2-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonyl]benzoic acid

InChI

InChI=1S/C15H16O6/c1-9(2)14(18)20-8-10(3)21-15(19)12-7-5-4-6-11(12)13(16)17/h4-7,10H,1,8H2,2-3H3,(H,16,17)

InChI Key

HQYSAIKKBLWFBW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(=C)C)OC(=O)C1=CC=CC=C1C(=O)O

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethacryloxyisopropyl phthalate is synthesized through the esterification of phthalic anhydride with methacryloxyisopropyl alcohol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously, and the product is purified through distillation or recrystallization to achieve high purity levels .

Mechanism of Action

Monomethacryloxyisopropyl phthalate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MMIPh and structurally or functionally related compounds, including phthalate esters, methacrylate derivatives, and metabolites.

Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Applications Health/Toxicological Concerns
Monomethacryloxyisopropyl phthalate Not provided† Phthalate, methacrylate, isopropyl Dental resins, adhesives Limited data; potential endocrine disruption‡
Mono-ethyl-hexyl phthalate (MEHP) C₉H₁₈O₄ Phthalate, ethylhexyl DEHP metabolite Endocrine disruption, allergic sensitization
Mono-n-butyl phthalate (MnBP) C₁₂H₁₄O₄ Phthalate, n-butyl PVC plasticizer metabolite Asthma exacerbation, immune modulation
Methacrylic Acid Copolymer (C₅H₈O₂)ₙ Methacrylate, carboxylic acid Drug coatings, adhesives Low toxicity post-polymerization

‡ Inferred from general phthalate studies .

Key Research Findings

  • Reactivity: MMIPh’s methacryloxy group facilitates polymerization under UV light or heat, distinguishing it from non-reactive phthalates like MEHP or MnBP. This property is critical in dental composites but may increase leaching risks during incomplete curing .
  • Metabolism: Unlike MEHP and MnBP, which are metabolites of parent plasticizers (e.g., DEHP, DnBP), MMIPh is directly incorporated into polymers. However, residual monomers could hydrolyze into phthalic acid and methacrylic acid, posing toxicity parallels to MnBP .
  • Health Impacts : MEHP and MnBP are linked to allergic diseases (e.g., asthma, eczema) via oxidative stress and IgE modulation . While MMIPh-specific data are absent, its structural similarity suggests analogous risks if bioavailable.

Application-Specific Differences

  • Dental vs. Industrial Use : MMIPh’s methacrylate group makes it suitable for light-cured dental resins, whereas MEHP and MnBP are primarily industrial plasticizer metabolites.
  • Polymer Stability : Methacrylic acid copolymers () exhibit high stability post-polymerization, whereas MMIPh’s hybrid structure may compromise durability if ester bonds hydrolyze .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct studies on MMIPh, necessitating reliance on analogies to phthalate metabolites (e.g., MEHP, MnBP) and methacrylate copolymers. Contradictions arise in extrapolating toxicity: while methacrylates like those in are low-risk post-polymerization, MMIPh’s phthalate component introduces unresolved concerns . Further research is needed to clarify MMIPh’s degradation pathways and long-term health impacts.

Biological Activity

Monomethacryloxyisopropyl phthalate (MMP) is a compound belonging to the phthalate family, which are widely used as plasticizers and solvents in various industrial applications. This article explores the biological activity of MMP, focusing on its mechanisms of action, toxicological profiles, and potential health implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

MMP is characterized by its methacryloxy group attached to an isopropyl phthalate backbone. Its chemical formula is C15H16O6C_{15}H_{16}O_6, and it exhibits properties typical of phthalates, including hydrophobicity and the ability to disrupt endocrine functions.

Endocrine Disruption

Phthalates, including MMP, are known to act as endocrine disruptors. They interfere with hormonal signaling pathways, particularly affecting testosterone synthesis and metabolism. Research indicates that MMP can lead to alterations in male reproductive development through its metabolites, which may disrupt the hypothalamic-pituitary-gonadal axis .

Toxicological Effects

  • Reproductive Toxicity : Studies have shown that exposure to phthalates can result in reproductive toxicity characterized by reduced fertility and developmental abnormalities in offspring. MMP's metabolites have been linked to decreased testosterone levels and altered male genital development .
  • Liver Toxicity : Animal studies suggest that MMP may induce liver hypertrophy and hyperplasia through activation of peroxisome proliferator-activated receptor alpha (PPARα), a pathway associated with liver tumors in rodents but not clearly relevant to humans .
  • Neurotoxicity : Some studies have indicated that phthalates can affect neurodevelopment, potentially leading to behavioral changes in children exposed during prenatal stages .

Case Study 1: Exposure Assessment

A study conducted in the Czech Republic assessed urinary levels of phthalate metabolites among children aged 6-11 years. The findings highlighted significant exposure variations based on environmental factors such as personal care products and plastic toys . This underscores the ubiquitous nature of phthalate exposure and its potential health risks.

Case Study 2: Behavioral Outcomes

A pilot study involving preschool children found a correlation between elevated prenatal phthalate exposure and less masculine play behavior among boys. This suggests that MMP and similar compounds may influence gender-specific behaviors through hormonal modulation .

Data Table: Toxicological Profiles of Related Phthalates

Phthalate CompoundMain Toxicological EffectRelevant Studies
This compound (MMP)Endocrine disruption; reproductive toxicity
Di-butyl Phthalate (DBP)Antibacterial; potential anticancer
Di(2-ethylhexyl) Phthalate (DEHP)Liver toxicity; reproductive effects

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